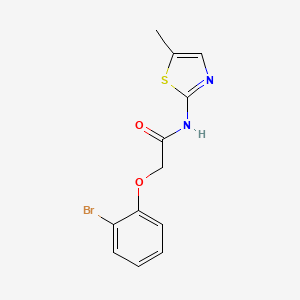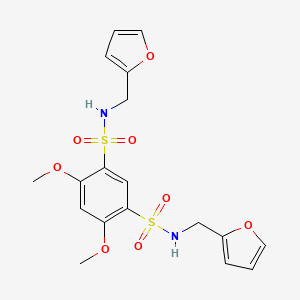![molecular formula C15H22N2O4S B4587193 5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B4587193.png)
5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide
概要
説明
5-(Dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a dimethylsulfamoyl group, and an oxolan-2-ylmethyl substituent
準備方法
The synthesis of 5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction, where dimethylamine is reacted with sulfur trioxide to form dimethylsulfamoyl chloride, which is then reacted with the benzamide core.
Attachment of the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction, where the benzamide core is reacted with oxolan-2-ylmethyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
5-(Dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl group, where nucleophiles such as amines or thiols can replace the oxolan-2-ylmethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(Dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.
Industrial Applications: It may be used as a precursor in the synthesis of other complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar compounds to 5-(dimethylsulfamoyl)-2-methyl-N-[(oxolan-2-yl)methyl]benzamide include:
5-(Dimethylsulfamoyl)-N-(5-methylthiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide: This compound has a similar benzamide core and dimethylsulfamoyl group but differs in the substituent attached to the benzamide core.
5-(Dimethylsulfamoyl)-2-oxo-1(2H)-pyridinyl]-N-methyl-N-[4-(1-piperidinyl)benzyl]methanaminium: This compound also contains a dimethylsulfamoyl group but has a different core structure and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-6-7-13(22(19,20)17(2)3)9-14(11)15(18)16-10-12-5-4-8-21-12/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPFGZUHOCSSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4587124.png)
![3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4587132.png)
![N-{[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B4587136.png)
![1-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENOXY)-1-PROPANONE](/img/structure/B4587144.png)
![N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE](/img/structure/B4587150.png)
![N-(4-chlorophenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4587153.png)
![N-cyclohexyl-2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4587168.png)
![3-Bromo-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B4587171.png)
![N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4587183.png)
![N-(4-chloro-3-nitrophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4587201.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4587218.png)
![1-(4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4587225.png)
